molecular formula C24H18BrCl2N3O2S2 B15086449 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 476484-23-8

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B15086449
CAS No.: 476484-23-8
M. Wt: 595.4 g/mol
InChI Key: QRNPQUWLJYQXOW-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a dichlorophenyl acetamide moiety. Its intricate molecular architecture makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the hexahydrobenzothieno pyrimidine core This core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as thiourea and bromophenyl derivatives

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. The goal is to achieve a scalable and cost-effective production method that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine core can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide stands out due to its specific combination of functional groups and the potential for diverse chemical reactivity. Its unique structure allows for various modifications, making it a versatile compound for research and development.

Properties

CAS No.

476484-23-8

Molecular Formula

C24H18BrCl2N3O2S2

Molecular Weight

595.4 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C24H18BrCl2N3O2S2/c25-13-5-8-15(9-6-13)30-23(32)21-16-3-1-2-4-19(16)34-22(21)29-24(30)33-12-20(31)28-18-10-7-14(26)11-17(18)27/h5-11H,1-4,12H2,(H,28,31)

InChI Key

QRNPQUWLJYQXOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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